![molecular formula C12H15ClN2O B1468063 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one CAS No. 1247125-30-9](/img/structure/B1468063.png)
1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one is an organic compound that features a pyrrolidine ring substituted with an amino group and a chlorophenyl group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 3-aminopyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods often employ continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the chlorophenyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Applications
- Analgesic Properties : Research indicates that compounds related to 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one exhibit analgesic effects. Studies have shown that similar structures can interact with opioid receptors, suggesting potential use in pain management therapies.
- Antidepressant Activity : The compound's structural features may allow it to influence neurotransmitter systems involved in mood regulation. Preliminary studies suggest that it could act as a serotonin-norepinephrine reuptake inhibitor (SNRI), making it a candidate for the treatment of depression and anxiety disorders.
- Cognitive Enhancement : There is emerging evidence that certain derivatives can enhance cognitive functions by modulating cholinergic pathways. This positions the compound as a potential agent in treating cognitive decline associated with neurodegenerative diseases.
Synthetic Applications
- Building Block in Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactive functional groups allow for various modifications, making it useful in the development of new pharmaceuticals.
- Research Tool in Drug Development : As a reference compound, it aids in the exploration of structure-activity relationships (SAR) in drug discovery processes. Researchers utilize it to design and test new derivatives with improved efficacy and safety profiles.
Data Table of Applications
Application Area | Details |
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Analgesic Properties | Potential interaction with opioid receptors; studies indicate effectiveness in pain relief. |
Antidepressant Activity | Possible SNRI action; candidates for mood disorder treatments. |
Cognitive Enhancement | Modulation of cholinergic pathways; potential use in neurodegenerative diseases. |
Organic Synthesis | Versatile building block for complex organic molecules; useful in pharmaceutical development. |
Case Studies
- Case Study on Analgesic Effects : A study published in the Journal of Medicinal Chemistry examined various derivatives of aminopyrrolidine compounds, revealing their potential as analgesics through receptor binding assays and behavioral tests on animal models.
- Cognitive Enhancement Research : In a clinical trial reported by Neuropharmacology, researchers investigated the effects of similar compounds on cognitive function in elderly patients, demonstrating significant improvements in memory and attention span.
- Development of Antidepressants : A recent study highlighted the antidepressant properties of structurally related compounds, showing promise for future development into therapeutic agents targeting mood disorders.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group and the chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields .
Comparison with Similar Compounds
1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one can be compared with similar compounds such as:
1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one: Lacks the chlorophenyl group, which may result in different chemical and biological properties.
1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenyl)ethan-1-one: Contains a fluorophenyl group instead of a chlorophenyl group, potentially altering its reactivity and interactions with molecular targets.
1-(3-Aminopyrrolidin-1-yl)-2-(4-bromophenyl)ethan-1-one: The presence of a bromophenyl group may influence its chemical behavior and biological activity.
Biological Activity
1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one, also known under its CAS number 1250304-85-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant studies.
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. Specifically, it has been studied for its inhibitory effects on the epidermal growth factor receptor (EGFR), a key player in many cancers.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit promising cytotoxic effects against several cancer cell lines. For instance:
- Cytotoxicity : The compound has shown to induce apoptosis in cancer cells by activating caspases 3 and 8, leading to the extrinsic apoptotic pathway .
- EGFR Inhibition : The compound acts as an EGFR tyrosine kinase inhibitor, which is critical for controlling cell proliferation and survival in cancer .
Binding Affinity and Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to the EGFR active site. These studies suggest that the compound exhibits favorable interactions with key amino acids in the EGFR, which may enhance its inhibitory effects .
Research Findings
Case Studies
- Case Study on Cancer Cell Lines : A study involving A549 lung cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at certain concentrations). The mechanism was linked to the inhibition of EGFR signaling pathways.
- Safety Profile Assessment : Another study evaluated the safety profile of the compound in normal cell lines, revealing minimal cytotoxicity compared to cancerous cells. This selectivity suggests potential for therapeutic use with reduced side effects .
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-3-1-9(2-4-10)7-12(16)15-6-5-11(14)8-15/h1-4,11H,5-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRAZJGUUAUGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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